molecular formula C20H22ClNO5 B4302086 ETHYL 3-(2-CHLOROPHENYL)-3-[(3,4-DIMETHOXYPHENYL)FORMAMIDO]PROPANOATE

ETHYL 3-(2-CHLOROPHENYL)-3-[(3,4-DIMETHOXYPHENYL)FORMAMIDO]PROPANOATE

Cat. No.: B4302086
M. Wt: 391.8 g/mol
InChI Key: OJOGJDNXPGPKQH-UHFFFAOYSA-N
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Description

Ethyl 3-(2-chlorophenyl)-3-[(3,4-dimethoxybenzoyl)amino]propanoate is a synthetic organic compound that belongs to the class of esters This compound is characterized by the presence of a chlorophenyl group, a dimethoxybenzoyl group, and an amino propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-(2-CHLOROPHENYL)-3-[(3,4-DIMETHOXYPHENYL)FORMAMIDO]PROPANOATE typically involves the following steps:

    Formation of the Amino Ester: The starting material, 3-(2-chlorophenyl)propanoic acid, is first converted to its corresponding ethyl ester using ethanol and an acid catalyst.

    Amidation Reaction: The ethyl ester is then reacted with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired amide product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Esterification: Utilizing continuous flow reactors to efficiently produce the ethyl ester.

    Automated Amidation: Employing automated systems to control the amidation reaction, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-chlorophenyl)-3-[(3,4-dimethoxybenzoyl)amino]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Ethyl 3-(2-chlorophenyl)-3-[(3,4-dimethoxybenzoyl)amino]propanoate has several applications in scientific research:

    Medicinal Chemistry: Investigated for potential pharmacological activities, including anti-inflammatory and analgesic properties.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Studied for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 3-(2-CHLOROPHENYL)-3-[(3,4-DIMETHOXYPHENYL)FORMAMIDO]PROPANOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(2-bromophenyl)-3-[(3,4-dimethoxybenzoyl)amino]propanoate: Similar structure with a bromine atom instead of chlorine.

    Ethyl 3-(2-chlorophenyl)-3-[(3,4-dimethoxybenzoyl)amino]butanoate: Similar structure with an additional carbon in the propanoate chain.

Uniqueness

Ethyl 3-(2-chlorophenyl)-3-[(3,4-dimethoxybenzoyl)amino]propanoate is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

ethyl 3-(2-chlorophenyl)-3-[(3,4-dimethoxybenzoyl)amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClNO5/c1-4-27-19(23)12-16(14-7-5-6-8-15(14)21)22-20(24)13-9-10-17(25-2)18(11-13)26-3/h5-11,16H,4,12H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJOGJDNXPGPKQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=CC=C1Cl)NC(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ETHYL 3-(2-CHLOROPHENYL)-3-[(3,4-DIMETHOXYPHENYL)FORMAMIDO]PROPANOATE
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ETHYL 3-(2-CHLOROPHENYL)-3-[(3,4-DIMETHOXYPHENYL)FORMAMIDO]PROPANOATE
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ETHYL 3-(2-CHLOROPHENYL)-3-[(3,4-DIMETHOXYPHENYL)FORMAMIDO]PROPANOATE
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ETHYL 3-(2-CHLOROPHENYL)-3-[(3,4-DIMETHOXYPHENYL)FORMAMIDO]PROPANOATE
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ETHYL 3-(2-CHLOROPHENYL)-3-[(3,4-DIMETHOXYPHENYL)FORMAMIDO]PROPANOATE
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ETHYL 3-(2-CHLOROPHENYL)-3-[(3,4-DIMETHOXYPHENYL)FORMAMIDO]PROPANOATE

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